molecular formula C21H20N4O2 B12627514 4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide CAS No. 920495-76-7

4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide

Cat. No.: B12627514
CAS No.: 920495-76-7
M. Wt: 360.4 g/mol
InChI Key: LNLJSMXVDONHHD-UHFFFAOYSA-N
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Description

4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide group, a pyridine ring, and an amino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzamide Group: This can be achieved by reacting a benzoyl chloride with an amine under basic conditions.

    Introduction of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the benzamide core.

    Amino Group Addition:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.

    Reduction: The benzamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Amino-2-benzamidoethyl)-N-(pyridin-3-yl)benzamide: Similar structure but with the pyridine ring in a different position.

    4-(1-Amino-2-benzamidoethyl)-N-(pyridin-2-yl)benzamide: Another positional isomer.

    4-(1-Amino-2-benzamidoethyl)-N-(pyrimidin-4-yl)benzamide: Contains a pyrimidine ring instead of pyridine.

Uniqueness

The uniqueness of 4-(1-Amino-2-benzamidoethyl)-N-(pyridin-4-yl)benzamide lies in its specific structural arrangement, which can influence its chemical reactivity and biological activity. The position of the pyridine ring and the presence of the amino group can significantly affect its interaction with biological targets and its overall properties.

Properties

CAS No.

920495-76-7

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

4-(1-amino-2-benzamidoethyl)-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C21H20N4O2/c22-19(14-24-20(26)16-4-2-1-3-5-16)15-6-8-17(9-7-15)21(27)25-18-10-12-23-13-11-18/h1-13,19H,14,22H2,(H,24,26)(H,23,25,27)

InChI Key

LNLJSMXVDONHHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N

Origin of Product

United States

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